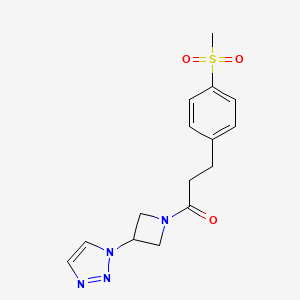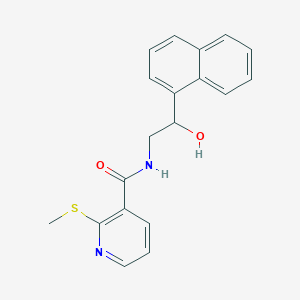
N-(2-羟基-2-(萘-1-基)乙基)-2-(甲硫基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide, also known as HNEN, is a novel small molecule compound that has gained attention in recent years due to its potential therapeutic applications. HNEN is a nicotinamide derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties.
科学研究应用
Biomarkers for Investigating Tobacco and Cancer
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-(methylthio)nicotinamide and related compounds have been studied for their role as biomarkers in investigating the impact of tobacco on cancer. These studies focus on the quantification of carcinogens and their metabolites in urine to provide insights into carcinogen exposure, metabolism, and potential cancer risk in individuals exposed to tobacco products. Specifically, research has demonstrated the utility of assays measuring metabolites derived from specific tobacco-related carcinogens, highlighting their importance in studies on environmental tobacco smoke exposure and the evaluation of new tobacco products for harm reduction (Hecht, 2002).
Role in NAD Metabolism and Epigenetic Regulation
The compound's relevance extends into the field of cellular metabolism and epigenetic regulation, where it is implicated in the activities involving nicotinamide adenine dinucleotide (NAD+) levels and methylation processes. Nicotinamide N-methyltransferase (NNMT), an enzyme associated with the metabolism of nicotinamide, plays a crucial role in this context. NNMT's activity influences cellular energy metabolism, epigenetic gene regulation, and has been linked to various diseases, including metabolic disorders and cancers. Studies have explored NNMT's potential as a biomarker for early and non-invasive detection of cancers, and as a target for therapeutic intervention (Campagna et al., 2021).
Environmental Implications and Biodegradation
Research has also delved into the environmental impact of naphthalene-based compounds, including their biodegradation by microbial species such as Pseudomonas putida. These studies are crucial for understanding the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like naphthalene, which are significant pollutants. Microbial biodegradation represents a major mechanism for the ecological recovery of PAH-contaminated sites, offering insights into the genetic regulation of naphthalene degradation and potential applications in environmental bioremediation (Song et al., 2018).
Contributions to Medicinal Chemistry
Compounds based on the naphthalene structure have shown extensive potential in medicinal applications, particularly as anticancer agents. The structural properties of naphthalimide derivatives, for example, allow for significant interactions with biological molecules, leading to their application in treating various diseases and as diagnostic agents. Research in this area aims to develop naphthalimide-based drugs with improved efficacy and reduced toxicity for use in cancer therapy and other medical conditions (Gong et al., 2016).
属性
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-24-19-16(10-5-11-20-19)18(23)21-12-17(22)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,17,22H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUZBUINGNDHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2499760.png)
![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)
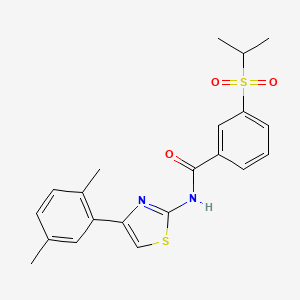
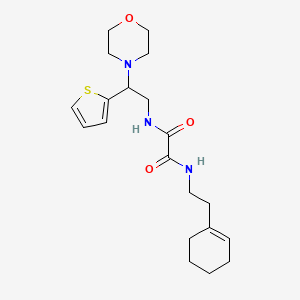
![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)
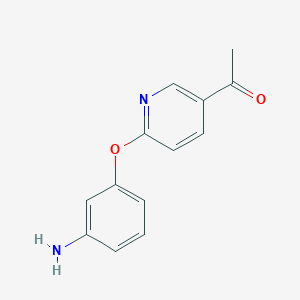
![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)

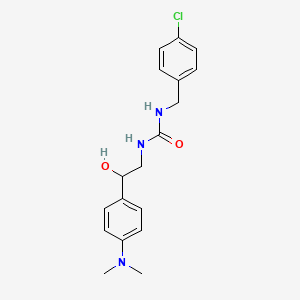
![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)
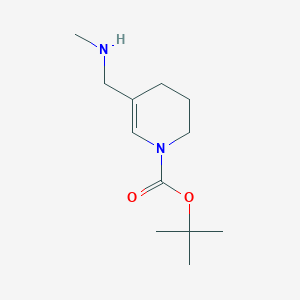

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)
